

Validating the Specificity of BAY 249716 for p53: A Comparative Guide

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Compound of Interest

Compound Name: BAY 249716

Cat. No.: B15563277

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The tumor suppressor protein p53 is a critical regulator of cell cycle arrest, DNA repair, and apoptosis, making it a prime target in cancer therapy. Its frequent mutation in various cancers has driven the development of small molecules aimed at restoring its tumor-suppressive functions. **BAY 249716** has emerged as a novel small molecule that modulates p53, and this guide provides an objective comparison of its performance against other p53-targeting alternatives, supported by available experimental data.

Executive Summary

BAY 249716 is a small molecule that has been shown to directly interact with and stabilize both wild-type (WT) and mutant p53 proteins. Unlike some covalent inhibitors, **BAY 249716** does not form covalent bonds, suggesting a different mechanism of action. This guide compares **BAY 249716** with two well-characterized p53 activators: Nutlin-3, an MDM2 inhibitor that activates wild-type p53, and APR-246 (eprenetapopt), a compound known to reactivate mutant p53. The comparison focuses on their mechanism of action, cellular potency, and effect on p53 target gene expression.

Data Presentation

Table 1: Comparison of p53-Targeting Compounds

Feature	BAY 249716	Nutlin-3	APR-246 (eprenetapopt)
Primary Target(s)	p53 (wild-type and mutant)	MDM2	Mutant p53, Thioredoxin Reductase 1 (TrxR1)
Mechanism of Action	Stabilizes p53 conformation	Inhibits p53-MDM2 interaction, preventing p53 degradation	Covalently modifies cysteine residues in mutant p53, restoring wild-type conformation and function; induces oxidative stress
Binding Nature	Non-covalent	Reversible, competitive inhibitor	Covalent (active metabolite MQ)
Reported Cellular Potency (IC50)	Low micromolar range in various cancer cell lines[1]	p53 WT cells: 4-20 μ M (e.g., A549: 17.68 μ M, HOC-7: 4-6 μ M)[2][3]	p53 mutant cells: 2.5-11.9 μ M (e.g., JHUEM2: 2.5 μ M, Hec1B: 4.5 μ M, TE8: 7.9 μ M)[4][5]

Table 2: Thermal Stabilization of p53 Variants by BAY 249716 (nanoDSF)

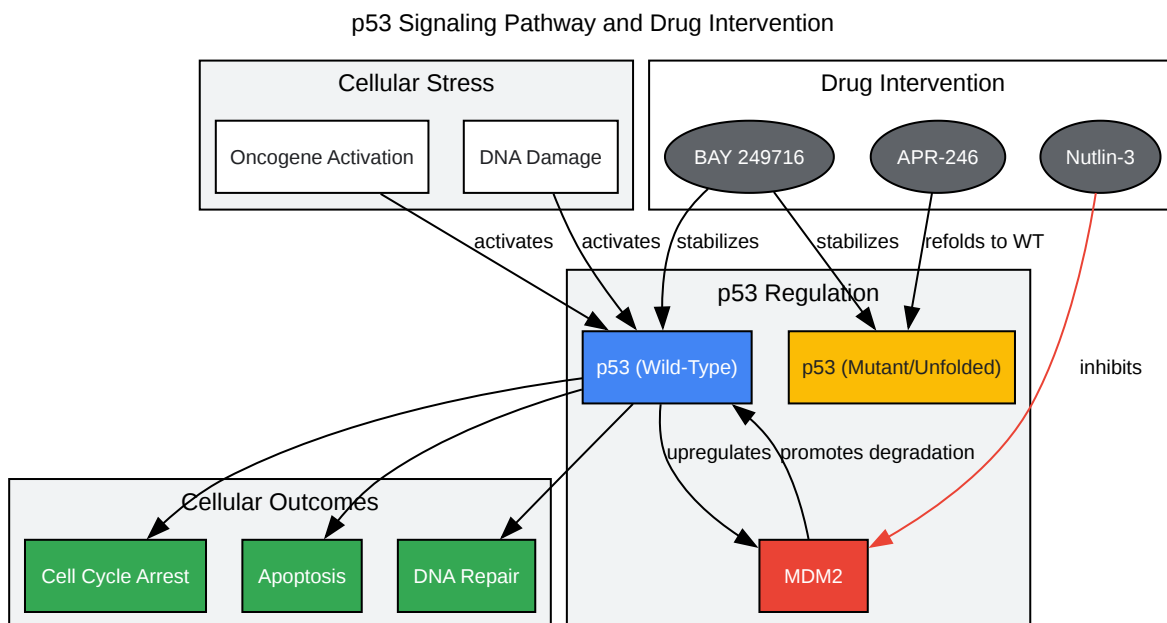
p53 Variant	Melting Temperature (Tm) without Compound (°C)	Melting Temperature (Tm) with BAY 249716 (°C)	Thermal Shift (Δ Tm) (°C)
p53 WT	41.6 \pm 0.01	43.8 \pm 0.02	+2.2
p53 R175H	35.0 \pm 0.09	36.8 \pm 0.03	+1.8
p53 Y220C	34.7 \pm 0.02	36.9 \pm 0.01	+2.2

Data from Lemos et al., 2020.[6]

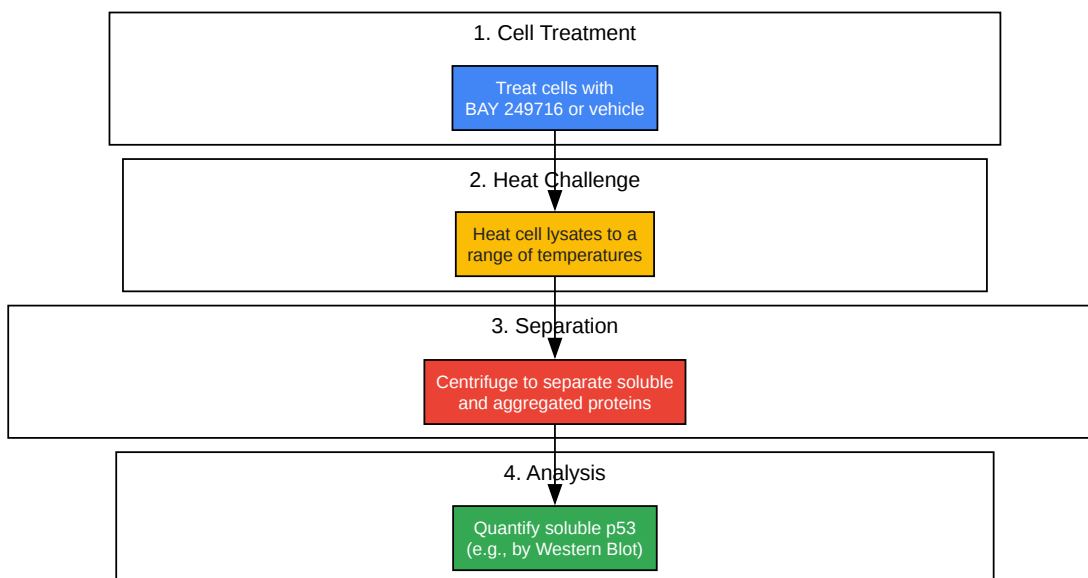
Table 3: Effect of p53 Activators on Downstream Target Gene Expression

Compound	Key Target Genes Induced	Cellular Outcome
BAY 249716	Activates p53-responsive reporter genes[6]	Anti-proliferative activity[1]
Nutlin-3	p21 (CDKN1A), PUMA (BBC3), BAX, MDM2[7][8]	Cell cycle arrest (G1/G2-M), Apoptosis[3][7]
APR-246	PUMA (BBC3), Noxa (PMAIP1), BAX[5][9]	Apoptosis, Necroptosis, Ferroptosis

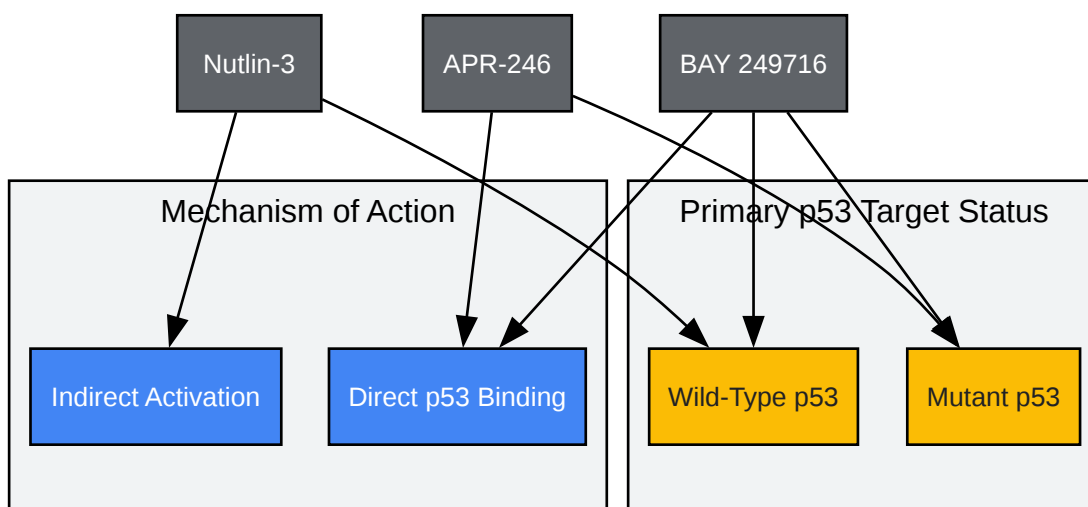
Mandatory Visualization



Cellular Thermal Shift Assay (CETSA) Workflow



Logical Comparison of p53 Activators

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